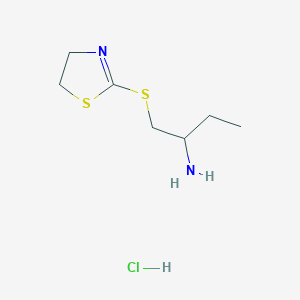

1-((4,5-Dihydrothiazol-2-yl)thio)butan-2-amine hydrochloride

Descripción general

Descripción

1-((4,5-Dihydrothiazol-2-yl)thio)butan-2-amine hydrochloride is a compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4,5-Dihydrothiazol-2-yl)thio)butan-2-amine hydrochloride typically involves the reaction of 4,5-dihydrothiazole with butan-2-amine in the presence of a suitable thiol reagent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product. The hydrochloride salt form is preferred for its stability and ease of handling.

Análisis De Reacciones Químicas

Types of Reactions

1-((4,5-Dihydrothiazol-2-yl)thio)butan-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, each with distinct chemical and biological properties.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The thiazole moiety is recognized for its broad-spectrum antimicrobial properties. Several studies have demonstrated that derivatives of thiazole, including 1-((4,5-Dihydrothiazol-2-yl)thio)butan-2-amine hydrochloride, exhibit significant activity against various bacterial strains. For instance, compounds with thiazole structures have been shown to possess effective antibacterial properties against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often comparable to standard antibiotics .

Anticancer Properties

Thiazole derivatives are also investigated for their anticancer potential. Research indicates that compounds incorporating the thiazole ring can inhibit the proliferation of cancer cells. For example, a study evaluated the antiproliferative activity of thiazole derivatives against several human cancer cell lines (A375, C32, DU145, MCF-7), demonstrating promising results in reducing cell viability . The structure–activity relationship (SAR) analysis highlighted the importance of specific substituents on the thiazole ring that enhance cytotoxicity.

Anticonvulsant Activity

Recent findings suggest that thiazole-containing compounds may have anticonvulsant effects. In a study focusing on novel thiazole derivatives, one compound demonstrated a median effective dose (ED50) significantly lower than traditional anticonvulsants . This opens avenues for developing new treatments for epilepsy and other seizure disorders.

Case Study 1: Antimicrobial Efficacy

A study conducted by De Andrade et al. synthesized a series of thiazole derivatives and tested their antimicrobial activity against various pathogens. The results indicated that certain derivatives exhibited MIC values significantly lower than those of standard treatments, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized novel thiazole-based compounds and evaluated their effects on cancer cell lines. The study found that specific substitutions on the thiazole ring led to enhanced cytotoxicity against MCF-7 breast cancer cells, indicating a promising direction for future anticancer drug development .

Mecanismo De Acción

The mechanism of action of 1-((4,5-Dihydrothiazol-2-yl)thio)butan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, influencing its reactivity and interaction with biological molecules.

Comparación Con Compuestos Similares

Similar Compounds

Thiazole: The parent compound of the thiazole family, known for its aromaticity and diverse biological activities.

4,5-Dihydrothiazole: A reduced form of thiazole with similar chemical properties.

Thiamine (Vitamin B1): A naturally occurring thiazole derivative essential for carbohydrate metabolism and nervous system function.

Uniqueness

1-((4,5-Dihydrothiazol-2-yl)thio)butan-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

1-((4,5-Dihydrothiazol-2-yl)thio)butan-2-amine hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is a thiazole derivative characterized by the presence of a thioether group and an amine functionality. The chemical structure can be represented as follows:

This compound's unique structure contributes to its biological activities, particularly in antimicrobial and anticancer properties.

The biological activity of this compound has been attributed to several mechanisms:

- Antimicrobial Activity : Studies have shown that compounds containing the thiazole ring exhibit significant antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

- Anticancer Properties : Thiazole derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

- Inhibition of Sphingosine Kinase : Some derivatives are known to inhibit sphingosine kinase, an enzyme involved in sphingolipid metabolism, which plays a role in cancer progression and inflammation .

Antimicrobial Activity

A comparative study on various thiazole derivatives demonstrated that this compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound could be a viable candidate for developing new antimicrobial agents.

Anticancer Activity

Research has highlighted the anticancer potential of thiazole derivatives. In vitro studies using various cancer cell lines showed that this compound induced significant cytotoxicity:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

The compound's ability to inhibit cell proliferation and induce apoptosis was confirmed through flow cytometry analysis.

Case Studies

Several case studies have explored the therapeutic applications of thiazole derivatives similar to this compound:

- Case Study on Antimicrobial Efficacy : A study involving patients with chronic bacterial infections treated with thiazole derivatives showed a marked improvement in clinical symptoms and a reduction in bacterial load after administration .

- Clinical Trials for Anticancer Properties : Early-phase clinical trials investigating thiazole derivatives as adjunct therapy in cancer treatment have reported promising results, particularly in combination with conventional chemotherapy agents .

Propiedades

IUPAC Name |

1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)butan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2S2.ClH/c1-2-6(8)5-11-7-9-3-4-10-7;/h6H,2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYJKAXEXIOQES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CSC1=NCCS1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.